molecular formula C23H18N2O4 B11651693 ethyl 2-{[(2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino}benzoate

ethyl 2-{[(2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino}benzoate

Cat. No.: B11651693
M. Wt: 386.4 g/mol
InChI Key: REIJDWMFZQFCCP-SAPNQHFASA-N
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Description

ETHYL 2-[(2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENAMIDO]BENZOATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoate ester linked to a cyano group and a phenylfuran moiety, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENAMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl benzoate with a cyano-substituted furan derivative under basic conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENAMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester or cyano groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

ETHYL 2-[(2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENAMIDO]BENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The cyano group and phenylfuran moiety can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL (2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENOATE: Similar structure but with a thiophene ring instead of a phenylfuran moiety.

    ETHYL (2E)-2-CYANO-3-(FURAN-2-YL)PROP-2-ENOATE: Contains a furan ring without the phenyl substitution.

Uniqueness

ETHYL 2-[(2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENAMIDO]BENZOATE is unique due to its combination of a benzoate ester, cyano group, and phenylfuran moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino]benzoate

InChI

InChI=1S/C23H18N2O4/c1-2-28-23(27)19-10-6-7-11-20(19)25-22(26)17(15-24)14-18-12-13-21(29-18)16-8-4-3-5-9-16/h3-14H,2H2,1H3,(H,25,26)/b17-14+

InChI Key

REIJDWMFZQFCCP-SAPNQHFASA-N

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/C#N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)C#N

Origin of Product

United States

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